2-Fluoro-biphenyl-5-ylboronic acid
Description
Significance of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.com These compounds are valued for their stability to air and moisture, generally low toxicity, and the ease with which the boronic acid group can be converted to other functional groups. mdpi.com Their versatility extends beyond cross-coupling to applications in the development of sensors, polymers, and pharmaceuticals. mdpi.comrsc.org The properties of arylboronic acids can be finely tuned by the substituents on the aromatic ring, making them a highly adaptable tool for synthetic chemists. mdpi.com
The Biphenyl (B1667301) Motif in Advanced Chemical Architectures and Material Precursors
The biphenyl unit, consisting of two connected phenyl rings, is a foundational structure in many advanced materials and complex molecules. d-nb.info It provides a rigid and well-defined three-dimensional scaffold that is central to the design of liquid crystals, high-performance polymers, and organic light-emitting diodes (OLEDs). d-nb.infonih.gov In medicinal chemistry, the biphenyl motif is found in numerous drugs, where it often serves to orient functional groups for optimal interaction with biological targets. d-nb.infomdpi.com
Role of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Synthetic Strategy
The introduction of fluorine into aromatic systems has profound effects on a molecule's properties and reactivity. As the most electronegative element, fluorine can significantly alter the electronic nature of the aromatic ring, influencing its susceptibility to metabolic oxidation and modifying the acidity or basicity of nearby functional groups. rsc.org These changes can lead to improved pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and membrane permeability. nih.gov In materials science, fluorination is a key strategy for tuning the optical and electronic properties of organic materials. ossila.com
Academic Research Contexts for 2-Fluoro-biphenyl-5-ylboronic Acid and Related Fluorinated Biphenylboronic Acids
While specific academic research focusing solely on this compound is not extensively documented in widely available literature, the compound exists at the intersection of several highly active research areas. The synthesis of fluorinated biaryl compounds is a significant focus in the development of new pharmaceuticals and advanced materials. d-nb.infomdpi.com For instance, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated for their anti-inflammatory properties. mdpi.com Furthermore, fluorinated biphenyls are key components in the synthesis of microporous organic polymers for applications such as gas separation. cymitquimica.com Research in these areas often relies on fluorinated biphenylboronic acids as key intermediates for constructing the target molecules via cross-coupling reactions.
Properties
Molecular Formula |
C12H10BFO2 |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(4-fluoro-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
XQWCKGIOGSWPAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Chemical Properties of 2 Fluoro Biphenyl 5 Ylboronic Acid
The fundamental chemical and physical properties of 2-Fluoro-biphenyl-5-ylboronic acid are summarized in the table below.
| Property | Value |
| IUPAC Name | (6-fluoro-[1,1'-biphenyl]-3-yl)boronic acid moldb.com |
| CAS Number | 1383532-12-4 nih.gov |
| Molecular Formula | C₁₂H₁₀BFO₂ nih.gov |
| Molecular Weight | 216.02 g/mol nih.gov |
| Physical Form | Solid mdpi.com |
| Purity | Typically ≥95-98% moldb.comnih.gov |
Reactivity and Catalytic Transformations Involving 2 Fluoro Biphenyl 5 Ylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgwwjmrd.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as 2-fluoro-biphenyl-5-ylboronic acid, with an organic halide or triflate. libretexts.org The versatility and mild reaction conditions of this method have made it a widely applied tool in the synthesis of complex molecules, including pharmaceuticals and materials. acs.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar arylpalladium(II) complex. libretexts.orgwwjmrd.comyonedalabs.com The reactivity of the aryl halide is dependent on the carbon-halogen bond dissociation energy, with the order of reactivity being I > Br > Cl > F. rsc.org
Transmetalation: This is a crucial step where the organic group from the organoboron species is transferred to the palladium(II) complex. chemistry.coach The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)3]⁻). researchgate.netdeepdyve.com This borate then reacts with the arylpalladium(II) halide complex, displacing the halide and forming a diarylpalladium(II) intermediate. researchgate.net The exact mechanism of transmetalation can be complex and may involve different pathways depending on the reaction conditions. researchgate.net
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) complex. In this step, the two organic groups are coupled to form the new carbon-carbon bond of the biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgwwjmrd.comyonedalabs.com This process is believed to occur from a cis-isomeric form of the complex. libretexts.org
A generalized representation of the Suzuki-Miyaura catalytic cycle is shown below:

The success of the Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and the associated ligands. nih.gov While simple palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) can be used, the reactivity and scope of the reaction are significantly enhanced by the use of specific ligands. rsc.orgtcichemicals.com
Phosphine (B1218219) Ligands: Electron-rich and sterically hindered phosphine ligands have proven to be highly effective in promoting Suzuki-Miyaura reactions. rsc.org Biaryl phosphine ligands, such as SPhos and XPhos, are a prominent class of ligands that have demonstrated broad utility. nih.govacs.org These ligands are known to stabilize the palladium catalyst, promote the formation of monoligated palladium(0) species which are highly active, and facilitate both the oxidative addition and reductive elimination steps. nih.gov The steric bulk of these ligands can also help to prevent catalyst deactivation. nih.gov
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov They are strong sigma-donors and often form very stable complexes with palladium. Mixed phosphine/NHC palladium complexes have been developed and shown to be effective catalysts for Suzuki-Miyaura reactions, even in aqueous media. rsc.org PEPPSI-type precatalysts, which feature an NHC ligand, are also commonly used. yonedalabs.com
| Catalyst System Component | Examples | Role in Catalysis |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Provides the active palladium(0) species. rsc.org |
| Phosphine Ligands | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃), SPhos, XPhos | Stabilize the catalyst, enhance reactivity, and influence selectivity. rsc.orgnih.gov |
| N-Heterocyclic Carbenes | IPr, IMes | Strong sigma-donating ligands that form stable and highly active catalysts. nih.govrsc.org |
The choice of base and solvent is critical for the efficiency and selectivity of the Suzuki-Miyaura reaction. acs.orgresearchgate.net
Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic borate anion. researchgate.netdeepdyve.com Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). rsc.orgrsc.org The strength and nature of the base can significantly impact the reaction rate and yield. For instance, the use of a stronger base can accelerate the reaction but may also lead to side reactions. The selectivity of the reaction, especially in cases with multiple reactive sites, can be influenced by the stoichiometry of the base. researchgate.netscilit.com
Solvent: The solvent system plays a crucial role in dissolving the reactants and catalyst, and it can also influence the reaction mechanism. nih.gov A variety of solvents can be employed, often as a mixture with water. Common solvent systems include toluene/water, tetrahydrofuran (B95107) (THF)/water, and dimethylformamide (DMF)/water. rsc.orgtcichemicals.commdpi.com The presence of water is often necessary for the formation of the active borate species. researchgate.net The choice of solvent can affect the solubility of the reactants and catalyst, which in turn influences the reaction kinetics.
A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and high functional group tolerance, allowing for the synthesis of a wide array of biphenyl (B1667301) derivatives. acs.orgnih.gov
Aryl Halides and Triflates: The reaction is compatible with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates as the electrophilic coupling partner. libretexts.orgnih.gov Aryl chlorides, which are often more readily available and less expensive than bromides and iodides, can be effectively coupled using highly active catalyst systems. nih.gov
Organoboron Reagents: Various organoboron reagents can be used, with arylboronic acids being the most common. libretexts.org The reaction is generally tolerant of a wide range of functional groups on both the organoboron reagent and the aryl halide. This includes electron-donating and electron-withdrawing groups, as well as sterically demanding substituents. researchgate.net This high degree of functional group compatibility minimizes the need for protecting groups, making the synthesis more efficient. nih.gov However, some sensitive functional groups may require specific reaction conditions or protection. Highly fluorinated boronic acids can sometimes be challenging substrates due to their propensity for protodeboronation. nih.gov
While the Suzuki-Miyaura reaction is highly efficient, side reactions can occur, primarily homocoupling of the organoboron reagent and protodeboronation. rsc.orgresearchgate.net
Homocoupling: Homocoupling is the self-coupling of two molecules of the organoboron reagent to form a symmetrical biaryl. yonedalabs.com This side reaction is often promoted by the presence of palladium(II) species and oxygen. yonedalabs.com Strategies to minimize homocoupling include using a well-defined palladium(0) precatalyst, ensuring anaerobic reaction conditions, and carefully controlling the reaction temperature. yonedalabs.com
Protodeboronation: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene instead of the desired biaryl product. yonedalabs.com This is a significant side reaction, particularly with electron-deficient or sterically hindered arylboronic acids, and in aqueous or protic media. rsc.orgreddit.com Strategies to mitigate protodeboronation include:
Use of Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the rate of protodeboronation. yonedalabs.com
Slow-Release Strategies: Using boronic acid surrogates, such as boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, can provide a slow and controlled release of the active boronic acid, keeping its concentration low and thus minimizing decomposition. researchgate.net
Optimized Reaction Conditions: Careful selection of the base, solvent, and temperature can also help to suppress protodeboronation. For instance, using milder bases or running the reaction at lower temperatures can be beneficial. reddit.com
Highly Active Catalysts: The use of highly active catalysts that promote a fast transmetalation step can outcompete the rate of protodeboronation. nih.gov
Other Carbon-Carbon Bond Forming Reactions
While the Suzuki-Miyaura reaction is the most prominent transformation for this compound, organoboron compounds are versatile intermediates in other carbon-carbon bond-forming reactions. These reactions often proceed through radical or photogenerated intermediates. nih.govlibretexts.org For example, photoredox catalysis in conjunction with nickel catalysis can enable novel C-C bond formations. acs.org Additionally, radical reactions can be initiated from organoboron compounds to form new carbon-carbon bonds. researchgate.net However, the application of this compound in these alternative C-C bond-forming reactions is less documented compared to its extensive use in Suzuki-Miyaura couplings. Further research may uncover new synthetic methodologies that leverage the unique properties of this fluorinated biphenyl building block.
Copper-Catalyzed Trifluoromethylation and Perfluoroalkylation of Arylboronic Acids via Radical Pathways
The introduction of trifluoromethyl (CF3) and other perfluoroalkyl groups into aryl scaffolds is of significant interest in medicinal and materials chemistry. Copper-catalyzed cross-coupling reactions of arylboronic acids have emerged as a powerful tool for this transformation. These reactions often proceed through a radical mechanism.
In a typical copper-catalyzed trifluoromethylation, an arylboronic acid would react with a trifluoromethylating agent, such as Togni's reagent or Umemoto's reagent, in the presence of a copper catalyst. organic-chemistry.org The proposed mechanism often involves the formation of a CF3 radical, which then engages with the arylboronic acid. While specific studies on this compound are not available, the general transformation is well-established for a wide range of arylboronic acids. organic-chemistry.org The reaction conditions, including the choice of copper source (e.g., CuI, Cu(OAc)2), ligand, and solvent, are crucial for achieving high yields. organic-chemistry.org
Similarly, copper-catalyzed perfluoroalkylation reactions introduce longer perfluoroalkyl chains onto aryl rings. These reactions also frequently involve radical intermediates generated from perfluoroalkyl iodide or other sources in the presence of a copper catalyst. nih.gov The electronic and steric properties of the arylboronic acid can significantly influence the reaction's efficiency.
Table 1: Representative Conditions for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids (Note: This table represents general conditions and has not been specifically tested for this compound)
| Catalyst | Trifluoromethylating Agent | Base | Solvent | Temperature (°C) | Reference |
| CuI | Togni's Reagent | K2CO3 | Diglyme | 35 | organic-chemistry.org |
Palladium-Catalyzed Oxidative Annulation Reactions with Alkenes
Palladium-catalyzed oxidative annulation reactions are a versatile method for the synthesis of polycyclic aromatic compounds. In such a reaction, an arylboronic acid could react with an alkene, such as a norbornene derivative or a simple alkene, under palladium catalysis to form a new ring system. nih.govnih.gov These reactions typically involve the formation of an arylpalladium species, which then undergoes migratory insertion with the alkene, followed by an intramolecular C-H activation or other cyclization pathways. nih.gov The specific outcome of the reaction can be influenced by the nature of the alkene, the palladium catalyst, and the oxidant used. While no specific examples involving this compound have been reported, the general methodology is a powerful tool in organic synthesis.
C-C(O) Cross-Coupling and C-C(alkyne) Cross-Coupling Transformations
The formation of new carbon-carbon bonds through cross-coupling reactions is a cornerstone of modern organic synthesis.
C-C(O) Cross-Coupling: This class of reactions involves the coupling of an arylboronic acid with a carbonyl source, such as an acyl chloride, to form a ketone. Palladium catalysts are often employed for this transformation. The reaction proceeds through a catalytic cycle involving oxidative addition of the acyl chloride to the palladium(0) catalyst, transmetalation with the arylboronic acid, and reductive elimination to afford the ketone product.
C-C(alkyne) Cross-Coupling (Sonogashira Coupling): The Sonogashira coupling is a widely used method for the formation of a bond between a sp2-hybridized carbon of an aryl group and a sp-hybridized carbon of a terminal alkyne. organic-chemistry.orgresearchgate.netnih.gov Typically, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org The arylboronic acid would first undergo transmetalation with the palladium catalyst, which then couples with the copper acetylide, formed from the terminal alkyne and the copper(I) salt. organic-chemistry.org
Table 2: General Conditions for Sonogashira Coupling of Arylboronic Acids (Note: This table represents general conditions and has not been specifically tested for this compound)
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh3)4 | CuI | Et3N | THF | Room Temp. to Reflux | organic-chemistry.org |
Heteroatom-Bond Forming Reactions
C-N Cross-Coupling Methodologies
The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds between an aryl halide or triflate and an amine. researchgate.net While the classic reaction uses aryl halides, variations using arylboronic acids have been developed, often under copper catalysis in what is known as the Chan-Lam amination.
Chan-Lam Amination: The Chan-Lam coupling reaction provides a complementary method to the Buchwald-Hartwig amination for the formation of aryl-nitrogen bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples an arylboronic acid with an amine, often in the presence of an oxidant like oxygen from the air. organic-chemistry.orgwikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org It is conceivable that this compound would undergo this transformation with various amines to furnish the corresponding N-arylated products.
Table 3: General Conditions for Chan-Lam C-N Coupling (Note: This table represents general conditions and has not been specifically tested for this compound)
| Copper Catalyst | Base | Solvent | Atmosphere | Temperature | Reference |
| Cu(OAc)2 | Pyridine | CH2Cl2 | Air | Room Temp. | wikipedia.org |
C-O Cross-Coupling Reactions
The formation of aryl ethers is another important transformation in organic synthesis. The Chan-Lam C-O coupling reaction is a copper-catalyzed method for the synthesis of aryl ethers from arylboronic acids and alcohols or phenols. organic-chemistry.orgwikipedia.orgnih.gov Similar to the C-N coupling, this reaction often proceeds under mild, aerobic conditions. organic-chemistry.orgwikipedia.orgnih.gov The reaction is believed to proceed through a copper(III) intermediate. The acidity of the alcohol or phenol (B47542) can play a significant role in the reaction's success.
Cyanation of Arylboronic Acids
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Both palladium and copper-catalyzed methods for the cyanation of arylboronic acids have been developed.
Palladium-Catalyzed Cyanation: These methods often employ a palladium catalyst and a cyanide source such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)2). nih.govresearchgate.netorganic-chemistry.orgrsc.orgnih.gov The choice of ligand for the palladium catalyst is often critical for achieving high yields and functional group tolerance. nih.gov
Copper-Catalyzed Cyanation: Copper(I) cyanide (CuCN) is a common reagent for the cyanation of aryl halides in the Rosenmund-von Braun reaction. Catalytic versions using arylboronic acids have also been explored. These reactions provide an alternative to the palladium-catalyzed methods.
Mechanistic Insights and Theoretical Investigations Pertaining to 2 Fluoro Biphenyl 5 Ylboronic Acid Reactivity
Elucidation of Catalytic Cycles and Rate-Determining Steps in Cross-Coupling Transformations
2-Fluoro-biphenyl-5-ylboronic acid is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. mdpi.commdpi.com The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.
The cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. For this compound, the base abstracts a hydroxyl proton to form a reactive trihydroxyboronate. The final step is reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, and reaction conditions. thieme-connect.com For electron-deficient boronic acids like this compound, the transmetalation step is often considered rate-limiting. This is because the electron-withdrawing fluorine atom decreases the nucleophilicity of the aryl group, slowing its transfer to the palladium center. Catalyst development has focused on creating ligands that accelerate the rate of transmetalation to overcome the slow reaction times associated with challenging substrates like polyfluorophenyl and heteroaromatic boronic acids. researchgate.net In some systems, especially with unreactive aryl chlorides, the initial oxidative addition step can become rate-determining.
Fluoride (B91410) ions can play a complex, triple role in promoting cross-coupling reactions. thieme-connect.com They can facilitate transmetalation by forming reactive trans-ArPdFL2 complexes, but can also form unreactive anionic boronate species like [Ar'BF(OH)2]−, which can inhibit the reaction. thieme-connect.com Therefore, the concentration of fluoride ions relative to the boronic acid must be carefully controlled to ensure an efficient reaction. thieme-connect.com
Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
| Step | Description | Key Intermediates |
| Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) catalyst. | L₂Pd(0), Ar-Pd(II)-X |
| Transmetalation | The aryl group from the boronic acid (Ar'-B(OH)₂) replaces the halide on the Pd(II) center. Requires base activation. | Ar-Pd(II)-X, [Ar'-B(OH)₃]⁻, Ar-Pd(II)-Ar' |
| Reductive Elimination | The two aryl groups couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. | Ar-Pd(II)-Ar', Ar-Ar', L₂Pd(0) |
Understanding the Influence of Fluorine on Boron Lewis Acidity and Arylboronic Acid Reactivity
The fluorine atom on the biphenyl (B1667301) scaffold of this compound exerts a profound influence on the compound's reactivity, primarily by modulating the Lewis acidity of the boron center. cardiff.ac.ukyoutube.com Boron atoms in boronic acids possess a vacant p-orbital, making them Lewis acidic, meaning they can accept a pair of electrons. quora.com
The fluorine atom is the most electronegative element, and its primary effect is strong inductive electron withdrawal (-I effect) through the sigma bond network. youtube.com This effect pulls electron density away from the aromatic ring and, subsequently, from the boron atom. An increase in the positive charge on the boron atom enhances its Lewis acidity. This heightened Lewis acidity can facilitate the initial interaction with the base required for the formation of the reactive boronate species in cross-coupling reactions.
However, the influence of fluorine is not solely inductive. Halogens, including fluorine, also possess lone pairs of electrons that can be donated into the vacant p-orbital of the boron atom (pπ-pπ back-bonding). youtube.com This donation of electron density would decrease the Lewis acidity of the boron. For boron trifluoride (BF₃), this back-bonding is significant and explains why it is a weaker Lewis acid than boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), contrary to what electronegativity trends would suggest. youtube.com The efficiency of this orbital overlap is greatest for the compact fluorine 2p orbital with the boron 2p orbital. youtube.com
In the context of an arylboronic acid, the situation is more complex as the pπ system of the aromatic ring is also in conjugation with the boron p-orbital. The net effect on reactivity is a balance between the powerful inductive withdrawal, which generally dominates and activates the molecule towards nucleophilic attack on the boron, and the weaker pπ-pπ donation. Studies on fluorinated triaryl borates have shown that the presence of ortho-fluorine atoms can diminish Lewis acidity, possibly due to steric effects that influence the planarity required for effective pπ–pπ donation. cardiff.ac.uk
Table 2: Electronic Effects of Fluorine on Arylboronic Acid Properties
| Effect | Description | Consequence for Reactivity |
| Inductive Withdrawal (-I) | Fluorine pulls electron density through sigma bonds. | Increases Lewis acidity of boron; makes the aryl group less nucleophilic. |
| Pi-Donation (+M) | Lone pairs on fluorine can donate into the boron's empty p-orbital. | Decreases Lewis acidity of boron. |
| Net Result | The inductive effect is generally dominant. | Overall increased Lewis acidity and susceptibility to side reactions like protodeboronation. |
Mechanistic Studies on Protodeboronation in Fluorinated Arylboronic Acid Systems
A significant competing pathway in reactions involving arylboronic acids, especially electron-deficient ones, is protodeboronation. nih.gov This is a decomposition reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (in this case, 2-fluorobiphenyl) and boric acid. nih.gov The fluorine substituent on this compound makes the aromatic ring electron-poor, increasing its susceptibility to this undesired side reaction.
Mechanistic studies have revealed that protodeboronation can proceed through multiple pathways, particularly under the basic aqueous conditions often used in Suzuki-Miyaura couplings. nih.govacs.org The rate of protodeboronation is highly dependent on pH. nih.gov
Pioneering work suggested a mechanism involving ipso-protonation of the arylboronate anion. acs.org More recent, detailed kinetic and computational studies have identified a dual mechanistic regime for base-catalyzed protodeboronation: acs.org
Concerted Proton Transfer: For less electron-deficient arylboronic acids, the mechanism often involves a concerted proton transfer from a water molecule to the ipso-carbon of the arylboronate.
Transient Aryl Anion Liberation: For highly electron-deficient arylboronic acids, the trihydroxyboronate intermediate can undergo unimolecular fragmentation to liberate a transient, highly reactive aryl anion. This anion is then rapidly quenched by a proton source (like water) to give the protodeboronated product. acs.org
Given its electron-deficient nature, this compound is likely to be susceptible to protodeboronation via the aryl anion pathway under sufficiently basic conditions. Furthermore, studies have shown that protodeboronation can be catalyzed by the boronic acid itself or the boric acid product, a phenomenon known as self- or auto-catalysis, which can occur when the reaction pH is close to the pKa of the boronic acid. nih.govacs.org
Computational Chemistry Approaches for Reaction Pathway Analysis and Structure-Reactivity Relationships
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms and understanding structure-reactivity relationships for compounds like this compound. mdpi.com These theoretical approaches allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and visualize molecular orbitals. cardiff.ac.uksci-hub.box
For cross-coupling reactions, DFT calculations can help elucidate the elementary steps of the catalytic cycle. By computing the activation energies for oxidative addition, transmetalation, and reductive elimination, researchers can predict the rate-determining step under various conditions and for different substrates. mdpi.com This insight is critical for designing more efficient catalyst systems.
In the study of Lewis acidity, computational methods provide quantitative metrics that are difficult to obtain experimentally. cardiff.ac.uk Calculations of fluoride ion affinity (FIA), hydride ion affinity (HIA), and geometric and electronic indices (GEI) can be used to rank the strength of Lewis acids and to disentangle electronic effects from steric effects. cardiff.ac.uk For this compound, these calculations can quantify the impact of the fluorine substituent on the boron center's electrophilicity.
Computational analysis has also been vital in understanding the mechanism of protodeboronation. acs.orgacs.org DFT studies have supported the existence of the dual mechanistic pathways, rationalizing why highly electron-deficient arylboronates favor fragmentation into an aryl anion by calculating the intrinsic energy differences for the unimolecular fragmentation. acs.org By modeling the transition states, researchers can understand the factors that stabilize or destabilize the pathway leading to the undesired protodeboronated product, guiding the optimization of reaction conditions to minimize this side reaction. researchgate.net
Structure-reactivity relationships are systematically explored by modeling a series of related compounds and correlating calculated properties (like charge distribution or orbital energies) with experimentally observed reaction rates or yields. nih.gov This synergy between computation and experiment accelerates the development of new synthetic methodologies and the rational design of molecules with desired properties.
Advanced Applications and Future Directions in Chemical Synthesis Utilizing Fluorinated Biphenylboronic Acid Scaffolds
Utilization as Building Blocks for Complex Polyaromatic and Heterocyclic Systems
Fluorinated biphenylboronic acids, including 2-fluoro-biphenyl-5-ylboronic acid, are pivotal synthons in the construction of complex polyaromatic and heterocyclic structures. The presence of the boronic acid group facilitates participation in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds. nbinno.commdpi.com This reactivity is fundamental to extending the aromatic system and introducing diverse functionalities.
The fluorine substituent on the biphenyl (B1667301) framework imparts unique electronic properties and can influence the reactivity and selectivity of synthetic transformations. cymitquimica.com For instance, in the synthesis of polycyclic aromatic hydrocarbons (PAHs), the use of fluorinated arylboronic acids can lead to materials with tailored electronic and photophysical properties. nih.gov While direct examples showcasing this compound in the synthesis of large polyaromatic systems are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling with similar fluorinated biphenyl boronic acids suggest its high potential in this area. mdpi.com
In the realm of heterocyclic chemistry, these building blocks are instrumental in synthesizing a wide range of structures. The biphenyl unit can be coupled with various heterocyclic halides to generate complex scaffolds with potential applications in medicinal chemistry and materials science. For example, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been used to synthesize various heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov Although this example starts from a derivative, it highlights the utility of the fluorinated biphenyl core in accessing diverse heterocyclic systems. The general strategy involves the coupling of the boronic acid with a suitable heterocyclic partner, followed by further synthetic modifications.
Role in the Development of Ligands for Asymmetric Catalysis
The development of chiral ligands is at the heart of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Axially chiral biaryls, particularly those with C2-symmetry, have proven to be highly effective ligand backbones. nih.gov Fluorinated biphenyl structures can serve as precursors to such ligands, where the fluorine atom can influence the electronic properties and conformational rigidity of the final ligand, thereby impacting its catalytic activity and enantioselectivity.
While specific examples of ligands derived directly from this compound are not prevalent in the literature, the synthesis of chiral biphenyl diphosphine ligands from related biphenyl precursors provides a clear blueprint for its potential application. nih.gov The synthesis of such ligands often involves the coupling of two aryl units, a reaction for which this compound is well-suited. The introduction of phosphine (B1218219) groups, typically through lithiation and reaction with a chlorophosphine, would yield a chiral phosphine ligand. The fluorine atom's steric and electronic influence could lead to novel reactivity and selectivity in asymmetric hydrogenations, cyclizations, and other important transformations. nih.govbeilstein-journals.orgnih.gov
The following table illustrates the general approach to synthesizing chiral diphosphine ligands from biphenyl precursors, a strategy that could be adapted for this compound.
| Step | Description | Key Reagents |
| 1 | Suzuki-Miyaura Coupling | Palladium catalyst, base |
| 2 | Functional Group Interconversion | e.g., Bromination |
| 3 | Lithiation | n-Butyllithium or similar |
| 4 | Phosphinylation | Chlorodiphenylphosphine or other |
| 5 | Deprotection/Resolution (if necessary) | Acid/Base or chiral chromatography |
This generalized pathway underscores the potential of this compound as a starting material for a new generation of fluorinated chiral ligands.
Integration into Materials Science for Novel Functional Polymers and Organic Electronic Devices
The unique properties of organofluorine compounds make them highly desirable for applications in materials science. The incorporation of fluorine can enhance thermal stability, influence solid-state packing, and tune the electronic energy levels of organic materials. nbinno.com Consequently, fluorinated biphenylboronic acids are valuable building blocks for a variety of functional materials.
Functional Polymers: Boronic acid-containing polymers have shown promise in biomedical applications, and the introduction of fluorine can further enhance their properties. While specific polymers derived from this compound are not widely reported, the general utility of arylboronic acids in polymerization reactions, such as Suzuki polymerization, suggests its potential for creating novel fluorinated polymers with applications in drug delivery, sensing, and diagnostics.
Organic Electronic Devices: The field of organic electronics, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies heavily on the design of new organic semiconductors with tailored properties. nbinno.com Fluorinated biphenyls are often incorporated into these materials to improve device performance and stability. The Suzuki-Miyaura coupling, facilitated by the boronic acid group, is a key reaction for constructing the complex π-conjugated systems that form the basis of these devices. nbinno.com
For example, (9-([1,1'-biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid is a versatile building block for creating molecules with desirable charge transport or emissive characteristics for OLEDs. nbinno.com By analogy, this compound could be used to synthesize fluorinated analogues of these materials, potentially leading to improved electron injection/transport properties and enhanced device efficiency and lifetime.
The table below lists some potential applications of materials derived from fluorinated biphenylboronic acids in organic electronics.
| Application | Material Type | Potential Advantage of Fluorination |
| OLEDs | Host materials, Emitters | Improved electron transport, enhanced stability, tuned emission color |
| Liquid Crystals | Mesogens | Modified mesophase behavior, altered dielectric anisotropy |
| Organic Semiconductors | p-type or n-type semiconductors | Enhanced charge carrier mobility, improved air stability |
| Metal-Organic Frameworks (MOFs) | Organic linkers | Modified pore size and functionality, enhanced gas sorption properties |
| Microporous Organic Polymers | Monomers | Increased surface area, tailored pore environments for gas separation |
Emerging Synthetic Strategies Incorporating Fluorinated Biphenylboronic Acid Derivatives
The development of novel synthetic methodologies is crucial for expanding the utility of building blocks like this compound. Recent advances in organofluorine and organoboron chemistry are providing new tools to synthesize and functionalize these compounds.
One area of emerging interest is the development of more efficient and sustainable methods for the synthesis of fluorinated biphenylboronic acids themselves. This includes exploring alternative fluorination and borylation strategies that avoid harsh reaction conditions and improve atom economy.
Furthermore, new cross-coupling protocols are continuously being developed that expand the scope of accessible molecular architectures. For instance, recent research has focused on the development of novel catalysts and reaction conditions for Suzuki-Miyaura couplings involving challenging substrates. nih.gov These advancements will undoubtedly broaden the range of complex molecules that can be synthesized from this compound and its derivatives.
Future Research Trajectories and Unexplored Reactivity in Organofluorine and Organoboron Chemistry
The future of research involving fluorinated biphenylboronic acid scaffolds is bright, with numerous avenues for exploration. A key direction will be the design and synthesis of novel derivatives of this compound with different substitution patterns on the biphenyl core. This will allow for a more fine-tuned control over the properties of the resulting molecules and materials.
The exploration of the unexplored reactivity of the C-F bond in these systems is another promising area. While often considered a spectator bond, under certain conditions, the C-F bond can participate in catalytic transformations, opening up new avenues for late-stage functionalization.
In the context of materials science, the systematic investigation of the structure-property relationships of polymers and organic electronic materials derived from this compound is crucial. This will involve the synthesis of a library of materials with varying substitution patterns and a thorough characterization of their physical and electronic properties.
Finally, the development of new catalytic systems that can utilize these fluorinated building blocks in novel and efficient ways will continue to be a major driving force in the field. This includes the design of new ligands for cross-coupling reactions and the exploration of new catalytic cycles that can tolerate the presence of fluorine. The continued synergy between organofluorine and organoboron chemistry will undoubtedly lead to exciting new discoveries and applications for compounds like this compound.
Q & A
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 2-Fluoro-biphenyl-5-ylboronic acid?
Methodological Answer: Fluorinated arylboronic acids like this compound are widely used in Suzuki-Miyaura reactions. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) at 0.5–2 mol% loading .
- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) in mixed solvents (toluene/ethanol or THF/H₂O) at 80–100°C .
- Reaction time : 12–24 hours under inert atmosphere. Fluorinated boronic acids may require longer reaction times due to reduced electron density at the boron center .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage temperature : Store at 2–8°C in airtight containers to prevent hydrolysis . For long-term stability, use –20°C under argon .
- Moisture control : Use desiccants (e.g., silica gel) and avoid exposure to humid environments. Protodeboronation is accelerated in aqueous or acidic conditions .
- Light sensitivity : Protect from UV light by wrapping containers in aluminum foil .
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for detecting impurities (>98% purity threshold) .
- NMR : ¹⁹F NMR (δ –110 to –120 ppm) and ¹¹B NMR (δ 25–30 ppm) confirm structural integrity and boron coordination .
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) identifies degradation products (e.g., deboronated intermediates) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of derivatives of this compound?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30 minutes at 120°C) .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) using TMSCl or Boc anhydride .
- Purification : Use preparative HPLC or silica gel chromatography (ethyl acetate/hexane gradient) to isolate target compounds .
Q. How to resolve contradictions in reported reactivity of fluorinated boronic acids in cross-coupling reactions?
Methodological Answer: Discrepancies in reactivity may stem from:
- Substituent effects : Electron-withdrawing fluorine atoms reduce boronic acid nucleophilicity. Use electron-rich aryl halides (e.g., 4-methoxyphenyl bromides) to enhance coupling efficiency .
- Solvent polarity : Polar aprotic solvents (DMF or DMSO) stabilize intermediates in challenging couplings .
- Additives : Add 1–2 equiv. of LiCl to prevent boroxine formation, which inhibits reactivity .
Q. What strategies mitigate protodeboronation in fluorinated arylboronic acids?
Methodological Answer: Protodeboronation is a major degradation pathway. Mitigation approaches include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture .
- Low-temperature handling : Prepare derivatives immediately after synthesis to minimize storage time .
- Stabilizing agents : Add pinacol (1–2 equiv.) to form stable boronate esters, which resist hydrolysis .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for this compound derivatives?
Methodological Answer:
- ¹H NMR splitting patterns : Fluorine’s strong deshielding effect can split signals unexpectedly. Compare with computed spectra (DFT) for validation .
- Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]⁺) may dominate in ESI-MS. Use ammonium acetate in mobile phases to suppress adduct formation .
- Chromatographic retention : Adjust HPLC gradients to resolve co-eluting impurities (e.g., deboronated byproducts) .
Q. Why do fluorinated boronic acids show variable stability across studies?
Methodological Answer:
- Batch variability : Trace metals (e.g., Pd residues from synthesis) accelerate degradation. Purify via ion-exchange resins .
- Solvent purity : Use anhydrous solvents (e.g., THF stabilized with BHT) to prevent acid-catalyzed hydrolysis .
- Structural isomerism : Regioisomeric impurities (e.g., 3-fluoro vs. 5-fluoro isomers) may skew stability data. Confirm regiochemistry via NOESY .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
